![molecular formula C14H13BFNO3 B1489641 [4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid CAS No. 1841505-17-6](/img/structure/B1489641.png)
[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid
Overview
Description
[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid is a useful research compound. Its molecular formula is C14H13BFNO3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
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Biological Activity
[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of boronic acids known for their diverse applications in drug development, particularly in cancer therapy and as enzyme inhibitors. The presence of the fluorobenzoyl group significantly influences its biological properties.
The biological activity of boronic acids often relates to their ability to interact with specific enzymes and proteins through reversible covalent bonding. This interaction is primarily facilitated by the boron atom's Lewis acid properties, allowing it to form complexes with diols and other nucleophiles, which can modulate enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteasomes and various hydrolases by forming stable complexes with the active sites of these enzymes.
- Anticancer Activity : Some studies indicate that boronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Biological Activity Studies
Recent research highlights the significant biological activities associated with this compound. Below are summarized findings from various studies:
Case Studies
- Combination Therapy in Lymphoma : A study explored the combination of this compound with bortezomib in treating aggressive lymphomas. The results indicated a synergistic effect, overcoming drug resistance mechanisms .
- Boronic Acid Derivatives in Cancer Treatment : A comprehensive review discussed various boronic acid derivatives, including this compound, emphasizing their role in targeted therapy and as potential drug candidates against resistant tumors .
Comparative Analysis with Other Boronic Acids
The following table compares the biological activities of this compound with other known boronic acids:
Compound | Activity Type | Potency |
---|---|---|
[4-Amino-3-fluorophenyl]boronic acid | Anticancer | Moderate |
[3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | Antibacterial | High |
This compound | Anticancer, Enzyme Inhibitor | High |
Scientific Research Applications
Drug Delivery Systems
Boronic acids, including 4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid, have been extensively studied for their role in drug delivery, particularly for glucose-sensitive insulin delivery systems. The compound can form dynamic covalent bonds with diols, allowing for controlled release mechanisms that respond to physiological changes, such as glucose levels.
- Glucose-Sensitive Insulin Delivery : Research has demonstrated that nanoparticles conjugated with boronic acids can release insulin in a glucose-dependent manner. For instance, chitosan nanoparticles modified with 4-fluorophenylboronic acid showed enhanced insulin release profiles at elevated glucose concentrations, highlighting their potential for diabetes management .
Cancer Therapy
The application of boronic acids in cancer treatment is also significant. Their ability to selectively target cancer cells while minimizing effects on healthy tissues makes them suitable candidates for targeted drug delivery.
- Targeted Drug Delivery : Studies have shown that boronate-conjugated systems can improve the accumulation of chemotherapeutic agents in tumors. For example, chitosan nanoparticles decorated with 4-carboxyphenylboronic acid demonstrated enhanced tumor penetration and cellular uptake in various cancer models .
- Mucoadhesive Properties : Boronate-modified polymers have been explored for their mucoadhesive properties, which can prolong the residence time of drugs at mucosal surfaces. This is particularly useful in treating bladder cancer, where prolonged drug exposure is crucial for efficacy .
Table 1: Summary of Research Findings on Boronic Acid Applications
Mechanistic Insights
The mechanism behind the effectiveness of boronic acids in these applications often involves their ability to interact reversibly with biological molecules. For instance, the pKa values of phenylboronic acids can be tuned through chemical modifications, allowing them to function effectively at physiological pH levels. This tunability is crucial for creating responsive drug delivery systems that release therapeutic agents under specific biological conditions .
Properties
IUPAC Name |
[4-[[(3-fluorobenzoyl)amino]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-3-1-2-11(8-13)14(18)17-9-10-4-6-12(7-5-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQSTIQSZPETNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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